

1-(3-Bromophenyl)cyclopropanecarboxylic acid

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1-(3-Bromophenyl)cyclopropanecarboxylic acid

Compound Name: 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B181478

[Get Quote](#)

Introduction: The Strategic Value of a Rigid Scaffold

1-(3-Bromophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative that has emerged as a valuable building block in modern drug discovery. Its significance lies in the unique structural and physicochemical properties imparted by the cyclopropyl moiety. The cyclopropane ring, a three-membered carbocycle, is not merely a small cycloalkane; its inherent ring strain (~27.5 kcal/mol) confers distinct electronic and conformational characteristics.^[1]

In medicinal chemistry, the incorporation of a cyclopropyl group is a strategic design element used to:

- Enhance Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains.^{[1][2]} This increased bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.^{[1][3]}
- Improve Potency and Binding Affinity: The rigid, planar nature of the cyclopropyl ring acts as a conformational restraint.^{[1][4]} By "locking" a molecule into its bioactive conformation, it can reduce the entropic penalty of binding to a biological target, thereby increasing potency.^{[1][2]}

- **Modulate Physicochemical Properties:** The cyclopropyl group serves as a versatile bioisostere for other common chemical groups like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and solubility to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]
- **Reduce Off-Target Effects:** By enforcing a specific conformation, the cyclopropyl moiety can improve selectivity for the intended biological target, minimizing interactions with other proteins and reducing the potential for side effects.[1][2]

This guide provides a detailed examination of **1-(3-Bromophenyl)cyclopropanecarboxylic acid**, a key intermediate that leverages these advantages, most notably in the synthesis of advanced antiplatelet agents.

Nomenclature, Structure, and Physicochemical Properties

The formal IUPAC name for the compound is 1-(3-bromophenyl)cyclopropane-1-carboxylic acid.[5][6] Its structure consists of a cyclopropane ring substituted with both a carboxylic acid group and a 3-bromophenyl group at the same carbon atom (C1).

Property	Value	Source
IUPAC Name	1-(3-bromophenyl)cyclopropane-1-carboxylic acid	[5]
Molecular Formula	C ₁₀ H ₉ BrO ₂	PubChem
Molecular Weight	241.08 g/mol	PubChem
CAS Number	19098-31-4 (Note: This CAS number is sometimes incorrectly associated with other compounds like 2-(oxiran-2-yl)ethan-1-ol. Researchers should verify by structure.)	[7] [8] [9] [10]
Canonical SMILES	C1C(C1)(C(=O)O)C2=CC(=CC=C2)Br	PubChem
Physical State	Solid (Typical)	N/A

Synthesis and Manufacturing

The synthesis of substituted cyclopropanecarboxylic acids can be achieved through various methods. A common and robust laboratory-scale approach involves a phase-transfer catalyzed cyclopropanation reaction. This method is advantageous due to its operational simplicity and use of readily available starting materials.

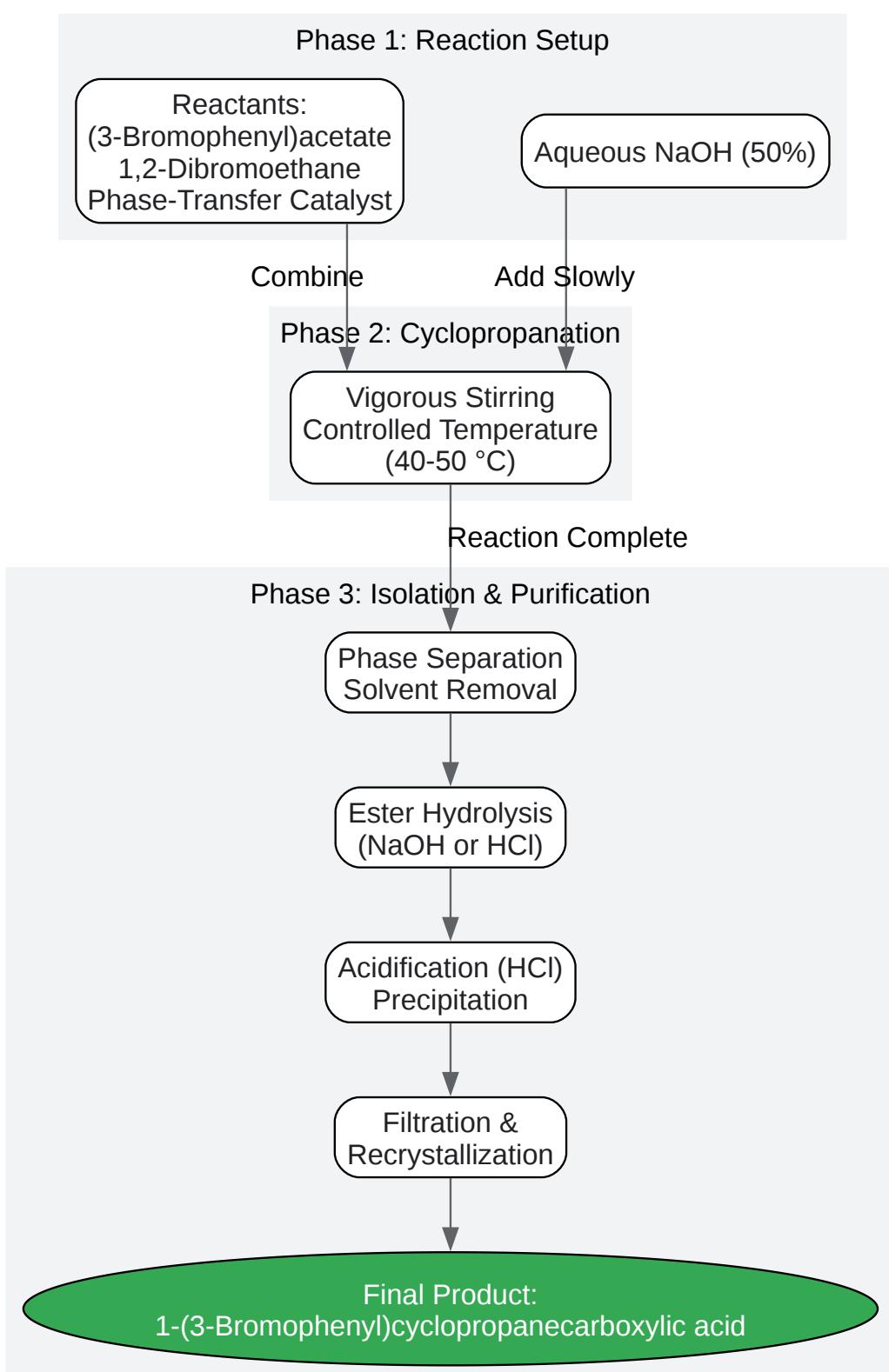
Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is based on established methods for cyclopropanation, such as the reaction of an active methylene compound with a dihaloalkane under phase-transfer conditions.[\[11\]](#)

Reaction Scheme:

(3-Bromophenyl)acetic acid → Esterification → (3-Bromophenyl)acetate → Cyclopropanation
→ 1-(3-Bromophenyl)cyclopropanecarboxylate → Hydrolysis → **1-(3-Bromophenyl)cyclopropanecarboxylic acid**

Step-by-Step Methodology:


- Starting Material Preparation: Begin with (3-bromophenyl)acetonitrile or a (3-bromophenyl)acetate ester.
- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the (3-bromophenyl)acetate starting material with 1,2-dibromoethane in a suitable solvent like toluene.
- Catalyst and Base Addition: Add a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBAC).^[11] To this vigorously stirred mixture, slowly add a concentrated aqueous solution of sodium hydroxide (50%).^[11] The NaOH acts as the base to deprotonate the α -carbon, while the TEBAC facilitates the transfer of the hydroxide ion into the organic phase.
- Cyclopropanation: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-50 °C) for several hours. The deprotonated intermediate attacks the 1,2-dibromoethane in a tandem alkylation-cyclization sequence to form the cyclopropane ring.
- Workup and Hydrolysis: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled. The organic layer is separated, washed with water and brine, and then dried. The solvent is removed under reduced pressure. The resulting crude ester is then hydrolyzed to the carboxylic acid using a standard procedure, such as refluxing with aqueous NaOH or HCl.
- Purification and Isolation: The aqueous solution from hydrolysis is cooled in an ice bath and carefully acidified with concentrated HCl to a pH of ~2, causing the carboxylic acid to precipitate.^[11] The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) yields the purified **1-(3-Bromophenyl)cyclopropanecarboxylic acid**.

Causality and Experimental Choices:

- Phase-Transfer Catalyst (PTC): The use of TEBAC is critical. It creates an ion pair with the hydroxide anion, allowing it to be transported into the organic phase to react with the (3-bromophenyl)acetate. This overcomes the immiscibility of the aqueous base and the organic substrate.

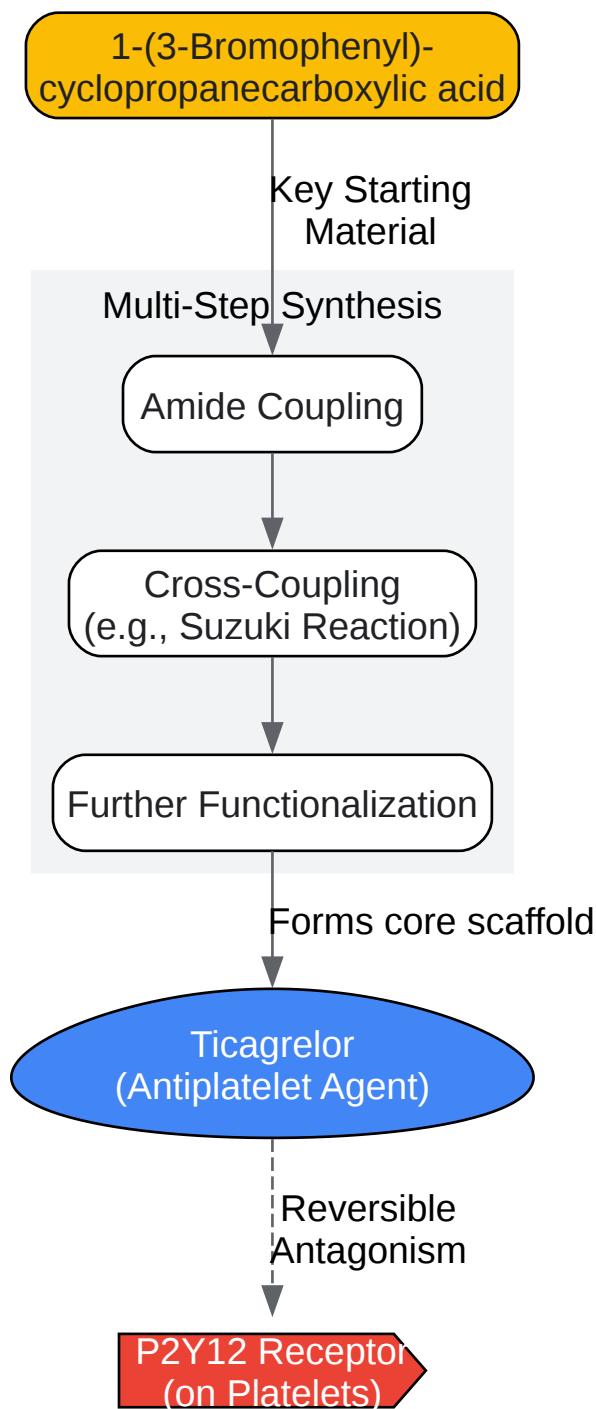
- Excess Dihaloalkane: 1,2-Dibromoethane is often used in slight excess to drive the reaction towards completion and minimize dimerization of the starting ester.[11]
- Vigorous Stirring: High shear mixing is essential to maximize the interfacial surface area between the aqueous and organic phases, which directly enhances the reaction rate in a phase-transfer system.[11]

Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(3-Bromophenyl)cyclopropanecarboxylic acid**.

Applications in Medicinal Chemistry and Drug Development


1-(3-Bromophenyl)cyclopropanecarboxylic acid is a crucial intermediate in the synthesis of complex pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.

Case Study: Intermediate for Ticagrelor

A prominent application of this compound is as a key building block in the synthesis of Ticagrelor (Brilinta™).^[12] Ticagrelor is a potent, orally active antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome (ACS).^{[13][14]}

- Mechanism of Action: Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.^[15] Unlike clopidogrel and prasugrel, which are irreversible inhibitors and require metabolic activation, ticagrelor binds directly and reversibly, leading to a faster onset and offset of action.^{[14][15]}
- Structural Role: The cyclopropyl group in the core structure of related intermediates is essential for the molecule's conformation and interaction with the P2Y12 receptor. The 3-bromophenyl moiety of **1-(3-Bromophenyl)cyclopropanecarboxylic acid** serves as the precursor to the substituted phenyl group found in the final Ticagrelor molecule, which is critical for its binding and overall pharmacological profile.

Diagram: Role as a Key Intermediate

[Click to download full resolution via product page](#)

Caption: Role of the title compound as a key building block for Ticagrelor.

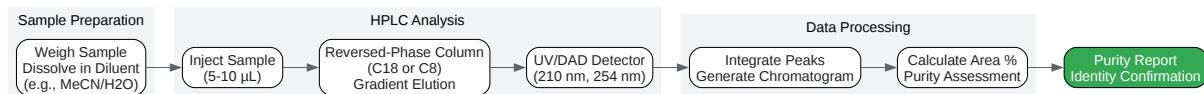
Analytical Methodologies

Ensuring the purity and identity of **1-(3-Bromophenyl)cyclopropanecarboxylic acid** is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol provides a general framework for the analysis of brominated aromatic carboxylic acids.[16][17][18]

Methodology:


- Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of ~0.5 mg/mL. Sonicate briefly to ensure complete dissolution.
- Chromatographic Conditions:
 - Instrument: Agilent 1100/1200 series or equivalent HPLC system with a Diode Array Detector (DAD).[17]
 - Column: A reversed-phase C8 or C18 column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size).[17][18]
 - Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid in Water.[17]
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution: A typical gradient might run from 20% B to 95% B over 20-30 minutes to ensure elution of the main peak and any potential impurities.
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Column Temperature: 30 °C.[17][18]
 - Detection Wavelength: Monitor at 210 nm and 254 nm.[17] The bromophenyl group provides strong UV absorbance.
 - Injection Volume: 5-10 µL.[17][18]

- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. The identity can be confirmed by comparing the retention time with a certified reference standard.

System Suitability:

- Rationale: Before sample analysis, the chromatographic system must be verified. This involves injecting a standard solution multiple times to check for consistency in retention time, peak area, and theoretical plates.
- Procedure: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for retention time and peak area should be less than 2.0%.

Diagram: Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC purity analysis of the title compound.

Conclusion

1-(3-Bromophenyl)cyclopropanecarboxylic acid is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design in modern pharmaceutical development. The inclusion of the conformationally rigid cyclopropyl ring provides a distinct advantage for improving the metabolic stability and target-binding affinity of drug candidates. Its role as a key precursor in the synthesis of Ticagrelor highlights its industrial and clinical relevance. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and application of this valuable compound, enabling further innovation in the field of medicinal chemistry.

References

- Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. PharmaCompass.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. *Journal of Medicinal Chemistry*, 59(19), 8712–8756.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information.
- Filo. The IUPAC name of the following compound is CC1CC(Br)CC1C(=O)O (1) 3-brom...
- SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
- Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.
- Organic Syntheses. Bromocyclopropane.
- PubChem. Cyclopropanecarboxylic acid. National Center for Biotechnology Information.
- SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
- Google Patents. CN112724119B - Synthesis method of ticagrelor key intermediate.
- Kumar, V., & Kumar, P. (2012). Ticagrelor: An emerging oral antiplatelet agent. *Journal of postgraduate medicine*, 58(1), 36–40.
- Schulze, C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga *Vertebrata lanosa*. *Marine Drugs*, 17(12), 670.
- Weerakkody, G. J., & Dobesh, P. P. (2012). Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome. *P & T : a peer-reviewed journal for formulary management*, 37(3), 162–170.
- NIST. Cyclopropanecarboxylic acid. NIST Chemistry WebBook.
- Schulze, C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga *Vertebrata lanosa*. *ResearchGate*.
- Husted, S., & van Giezen, J. J. (2011). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. *Cardiovascular therapeutics*, 29(4), 259–274.
- N/A. (2011). Brilinta™ (ticagrelor) Tablets: A P2Y12 platelet inhibitor indicated to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS). *P & T : a peer-reviewed journal for formulary management*, 36(10), 634–684.

- Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. *Journal of medicinal chemistry*, 64(1), 173–192.
- Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. *Molecules* (Basel, Switzerland), 27(19), 6241.
- NIST. Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1 α [S*(Z)],3 β (E)]]-. NIST Chemistry WebBook.
- Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. *Molecules* (Basel, Switzerland), 27(19), 6560.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-(3-BROMOPHENYL)CYCLOPROPANE CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. The IUPAC name of the following compound is CC1CC(Br)CC1C(=O)O (1) 3-brom.. [askfilo.com]
- 7. anaxlab.com [anaxlab.com]
- 8. 2-(oxiran-2-yl)ethanol CAS#: 19098-31-8 [m.chemicalbook.com]
- 9. 19098-31-8|2-(Oxiran-2-yl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 10. 19098-31-8 | 2-(Oxiran-2-yl)ethan-1-ol | Epoxides | Ambeed.com [ambeed.com]

- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN112724119B - Synthesis method of ticagrelor key intermediate - Google Patents [patents.google.com]
- 13. Ticagrelor: An emerging oral antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 17. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(3-Bromophenyl)cyclopropanecarboxylic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181478#1-3-bromophenyl-cyclopropanecarboxylic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com